molecular formula C23H17N3O3 B11123426 N-(1,3-benzodioxol-5-ylmethyl)-2-pyridin-4-ylquinoline-4-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-2-pyridin-4-ylquinoline-4-carboxamide

Cat. No.: B11123426
M. Wt: 383.4 g/mol
InChI Key: KLGWAHIPQQJQAU-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole moiety, a pyridine ring, and a quinoline carboxamide group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the 1,3-benzodioxole ring.

    Attachment of the Pyridine Ring: The benzodioxole derivative is then reacted with a pyridine derivative under specific conditions to form the intermediate compound.

    Formation of the Quinolone Carboxamide Group: The final step involves the coupling of the intermediate with a quinoline carboxylic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.

    Pathways Involved: It may modulate signaling pathways, induce apoptosis, or inhibit cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
  • 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol

Uniqueness

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE is unique due to its combination of benzodioxole, pyridine, and quinoline moieties, which confer distinct chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C23H17N3O3

Molecular Weight

383.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-pyridin-4-ylquinoline-4-carboxamide

InChI

InChI=1S/C23H17N3O3/c27-23(25-13-15-5-6-21-22(11-15)29-14-28-21)18-12-20(16-7-9-24-10-8-16)26-19-4-2-1-3-17(18)19/h1-12H,13-14H2,(H,25,27)

InChI Key

KLGWAHIPQQJQAU-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=NC=C5

Origin of Product

United States

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